![molecular formula C17H19N5O3 B2514376 N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105202-35-4](/img/structure/B2514376.png)
N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide" is a densely functionalized molecule that likely exhibits a range of biological activities due to the presence of the benzo[d]imidazole moiety. This structural feature is common in compounds with pharmacological properties, such as anti-inflammatory, antioxidant, and antimicrobial activities, as seen in similar benzo[d]imidazolyl tetrahydropyridine carboxylates .
Synthesis Analysis
The synthesis of related benzo[d]imidazolyl compounds involves multi-component reactions, which are efficient methods for constructing complex molecules from simpler precursors. For instance, a series of novel benzo[d]imidazolyl tetrahydropyridine carboxylates were synthesized using a one-pot multi-component reaction involving (E)-5-(benzylideneamino)-1H-benzo[d]imidazole-2-thiol, 5-amino-2-mercapto-benzimidazole, aromatic aldehyde, and ethyl acetoacetate in the presence of ceric ammonium nitrate (CAN) as a Lewis acid catalyst . This approach could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzo[d]imidazole derivatives is characterized by a fused ring system that can interact with various biological targets. The presence of substituents on this core structure can significantly influence the molecule's binding affinity and selectivity. For example, in the case of N-substituted imidazolylbenzamides, the imidazolyl moiety has been shown to be a viable replacement for other functional groups to produce desired electrophysiological activity .
Chemical Reactions Analysis
The chemical reactivity of benzo[d]imidazole derivatives can be influenced by the substituents attached to the core structure. In the context of related compounds, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization reactions demonstrates the potential for creating diverse molecular architectures using palladium-catalyzed processes . Such reactions could be relevant for further functionalization of the compound under analysis.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide" are not detailed in the provided papers, it can be inferred that the compound would exhibit properties consistent with densely functionalized organic molecules. These might include moderate solubility in organic solvents, potential for forming crystalline structures, and the ability to engage in hydrogen bonding due to the presence of amide groups .
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing benzimidazole moiety have been synthesized and evaluated for their antimicrobial action. These compounds, including those with substitutions that mirror the structural complexity of the compound , have shown varying degrees of antimicrobial activity against different bacterial and fungal strains. For instance, derivatives of benzimidazole have been tested and shown to possess appreciable activity against standard drugs, highlighting their potential as antimicrobial agents (S. Ch, 2022).
Anticancer Properties
The synthesis and evaluation of benzimidazole-based compounds have also been directed towards exploring their anticancer activities. Novel compounds have been created and assessed for their cytotoxic effects on various cancer cell lines. Research in this domain suggests that specific benzimidazole derivatives exhibit significant cytotoxic activity, thereby indicating their potential application in cancer therapy. Such studies involve detailed molecular modeling and quantitative structure-activity relationships (QSAR) analyses to better understand and predict the compounds' anticancer efficacy (Łukasz Tomorowicz et al., 2020).
Herbicidal Activity
The agricultural sector benefits from research into compounds with benzimidazole and pyrimidine structures for their herbicidal activity. Synthesized compounds have been tested for their efficacy in controlling weed growth, with some showing moderate to good selective herbicidal activity against specific plant species at certain concentrations. This suggests their utility in developing new herbicides that can be tailored to target specific weeds without affecting crops (Man‐Yun Liu & De-Qing Shi, 2014).
Advanced Glycation End-Products Research
Research into compounds similar to N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide also extends into studies on advanced glycation end-products (AGEs). Such compounds have been investigated for their role in forming AGEs, which are implicated in various diseases including diabetes and neurodegenerative disorders. Studies focus on understanding the formation mechanisms of AGEs and identifying potential inhibitors to mitigate the associated complications (I. Nemet et al., 2006).
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-10-11(16(24)22-17(25)19-10)6-7-15(23)18-9-8-14-20-12-4-2-3-5-13(12)21-14/h2-5H,6-9H2,1H3,(H,18,23)(H,20,21)(H2,19,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIDDBIPBGTITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

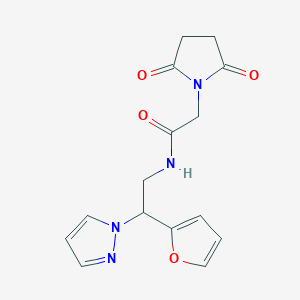
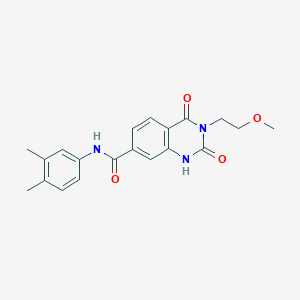
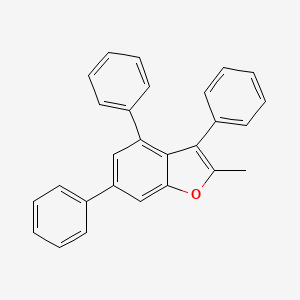

![7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2514301.png)

![1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2514306.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2514308.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2514311.png)
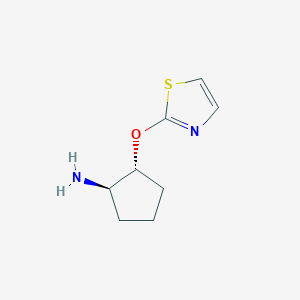
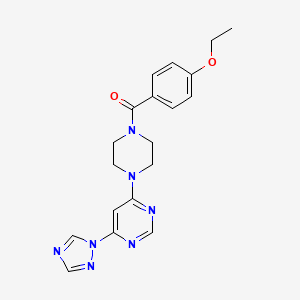
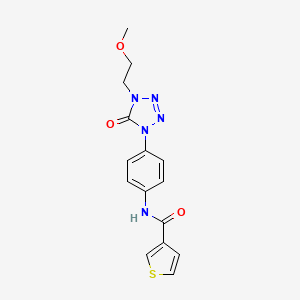
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)